An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, a fluorinated amine of significant interest in medicinal chemistry and drug development. The strategic incorporation of two trifluoromethyl groups imparts unique electronic and metabolic properties, making this compound a valuable chiral intermediate for synthesizing novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This document details the structural and molecular characteristics, available physical and chemical properties, and spectroscopic data. Furthermore, it outlines a plausible synthetic pathway and discusses the analytical methodologies crucial for its characterization, offering valuable insights for researchers and scientists in the field.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug discovery to enhance a range of pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a bioisostere for several functional groups and can significantly improve metabolic stability, lipophilicity, and binding affinity to target proteins. 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is a prime example of a molecule designed to leverage these benefits. Its structure, featuring a trifluoroethylamine backbone attached to a trifluoromethyl-substituted phenyl ring, makes it a key building block for creating new chemical entities with potentially improved pharmacokinetic and pharmacodynamic profiles.[1][2] This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and application of this important chiral intermediate.
Molecular and Structural Properties
A fundamental understanding of the molecular and structural characteristics of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₆N | [1] |
| Molecular Weight | 243.15 g/mol | [1] |
| IUPAC Name | 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine | N/A |
| CAS Number | 1213841-80-5 ((R)-enantiomer) | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N | N/A |
Physicochemical Characteristics
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. While experimental data for 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is not widely available in the public domain, we can infer some properties based on its structure and data from analogous compounds.
Physical State and Appearance
Based on structurally similar compounds, it is predicted to be a solid at room temperature, likely a white to off-white crystalline powder.
Melting and Boiling Points
Solubility
The presence of two trifluoromethyl groups significantly increases the lipophilicity of the molecule. It is expected to have low solubility in water and higher solubility in organic solvents. A supplier of a similar compound, (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine, suggests it may dissolve in DMSO, ethanol, and DMF.[4]
pKa
The basicity of the amine group is a crucial parameter. The electron-withdrawing effect of the adjacent trifluoromethyl group and the trifluoromethyl-substituted phenyl ring is expected to significantly reduce the pKa of the amine compared to non-fluorinated analogues. For comparison, the predicted pKa of (R)-2,2,2-Trifluoro-1-phenyl-ethanamine is 6.15 ± 0.10.[3][5] The additional trifluoromethyl group on the phenyl ring in the target molecule would likely lead to a similar or slightly lower pKa value.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. While specific spectra for this exact compound are not publicly available, this section outlines the expected spectral features based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring, the methine proton adjacent to the amine and trifluoromethyl group, and the amine protons. The aromatic protons would appear as a complex multiplet in the downfield region. The methine proton would likely be a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group. The amine protons would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the two aliphatic carbons. The carbons of the two trifluoromethyl groups would appear as quartets due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. Two distinct signals are expected: one for the trifluoromethyl group on the phenyl ring and another for the trifluoromethyl group on the ethylamine chain. The chemical shifts of these signals would provide valuable information about the electronic environment of each group.[6]
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of a trifluoromethyl group and other characteristic fragments of the molecule.
Synthesis and Purification
The synthesis of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine can be approached through a multi-step process, likely starting from 3-(trifluoromethyl)benzaldehyde or a related precursor. A plausible synthetic workflow is outlined below.
Caption: A potential synthetic route to the target compound.
A key intermediate in a plausible synthesis is 1-[3-(trifluoromethyl)phenyl]ethanone oxime.[7] The synthesis of this intermediate can be achieved through various methods, including the reaction of 3-trifluoromethyl acetophenone with a hydroxylamine salt.[7] Subsequent reduction of the oxime would yield the corresponding amine. The introduction of the second trifluoromethyl group would likely involve a precursor already containing this moiety.
Purification of the final product would typically involve column chromatography followed by recrystallization or distillation to achieve high purity.
Applications in Drug Discovery
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is a valuable chiral intermediate for the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system.[1][2] The presence of the trifluoromethyl groups can enhance metabolic stability and improve the ability of the molecule to cross the blood-brain barrier.[1] These properties are highly desirable in the development of antidepressants, antipsychotics, and other neuroactive drugs.[1][2]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound. It is recommended to store 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine at 2-8°C, protected from light, and under an inert gas atmosphere.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.
Conclusion
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine represents a strategically designed building block for the advancement of medicinal chemistry. Its unique physicochemical properties, imparted by the dual trifluoromethyl substitution, offer significant potential for the development of novel therapeutics with enhanced pharmacological profiles. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive overview based on its known characteristics and data from closely related analogues. Further research and publication of detailed experimental findings will undoubtedly facilitate its broader application in the scientific community.
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